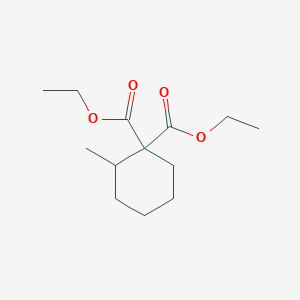
Diethyl 2-methylcyclohexane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-methylcyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C12H20O4. It is a diester derived from cyclohexane, featuring two ester functional groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-methylcyclohexane-1,1-dicarboxylate typically involves the esterification of 2-methylcyclohexane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-methylcyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2-methylcyclohexane-1,1-dicarboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: 2-methylcyclohexane-1,1-dicarboxylic acid and ethanol.
Reduction: 2-methylcyclohexane-1,1-dimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-methylcyclohexane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of various chemicals.
Wirkmechanismus
The mechanism of action of diethyl 2-methylcyclohexane-1,1-dicarboxylate in chemical reactions involves the activation of the ester groups, making them susceptible to nucleophilic attack. The molecular targets and pathways depend on the specific reaction and conditions employed. For instance, in hydrolysis, the ester bond is cleaved by water molecules, while in reduction, the ester is converted to an alcohol by the transfer of hydride ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 1,1-cyclohexanedicarboxylate
- Dimethyl 1,1-cyclohexanedicarboxylate
- Diethyl 2-methylcyclopropane-1,1-dicarboxylate
Uniqueness
Diethyl 2-methylcyclohexane-1,1-dicarboxylate is unique due to the presence of a methyl group on the cyclohexane ring, which can influence its reactivity and the steric effects in chemical reactions. This structural feature distinguishes it from other similar compounds and can lead to different reaction pathways and products.
Eigenschaften
CAS-Nummer |
5222-56-0 |
|---|---|
Molekularformel |
C13H22O4 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
diethyl 2-methylcyclohexane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-4-16-11(14)13(12(15)17-5-2)9-7-6-8-10(13)3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
MGCXPTONXMVEMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCCC1C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


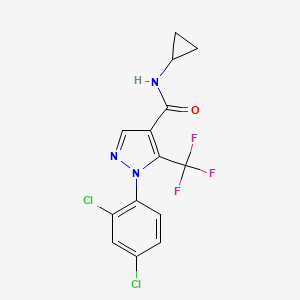
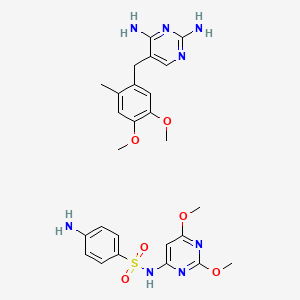
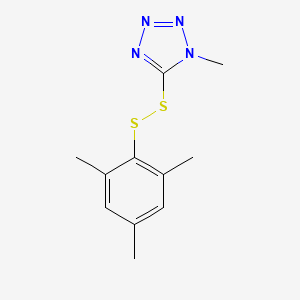

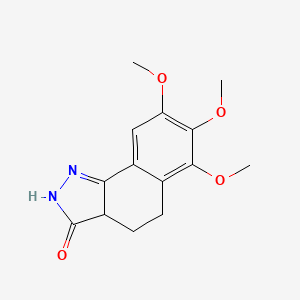

![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)

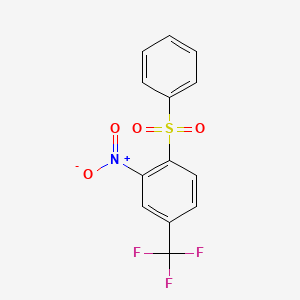
![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
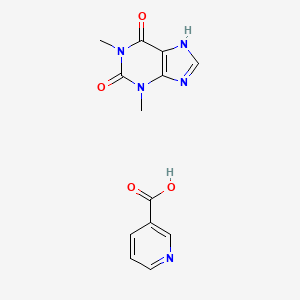
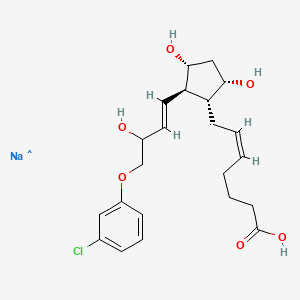
![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
